N-benzyl-N-methyl-1-(3-methylcyclohexyl)piperidin-4-amine
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Overview
Description
N-benzyl-N-methyl-1-(3-methylcyclohexyl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and 3-methylcyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-1-(3-methylcyclohexyl)piperidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-1-(3-methylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzyl-N-methyl-1-(3-methylcyclohexyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1-(3-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies using computational and experimental methods have provided insights into the molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperidine: A simpler structure with a six-membered ring containing five methylene bridges and one amine bridge.
N-benzyl-N-methylamine: Lacks the 3-methylcyclohexyl group but shares the benzyl and methyl substitutions.
N-methyl-1-(3-methylcyclohexyl)piperidine: Similar structure but without the benzyl group.
Uniqueness
The presence of the benzyl, methyl, and 3-methylcyclohexyl groups in the piperidine ring makes it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C20H32N2 |
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Molecular Weight |
300.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-(3-methylcyclohexyl)piperidin-4-amine |
InChI |
InChI=1S/C20H32N2/c1-17-7-6-10-20(15-17)22-13-11-19(12-14-22)21(2)16-18-8-4-3-5-9-18/h3-5,8-9,17,19-20H,6-7,10-16H2,1-2H3 |
InChI Key |
TYZDDRFEDHYQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCC(CC2)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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